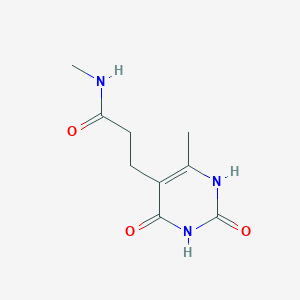
N-methyl-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide is a compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is a member of the pyrimidinone family and has been shown to exhibit a range of biological activities. In
Mecanismo De Acción
The mechanism of action of N-methyl-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide is not fully understood. However, it has been shown to inhibit the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-methyl-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth and proliferation of cancer cells, reduce the production of inflammatory mediators, and inhibit the replication of HIV. In vivo studies have shown that the compound can reduce tumor growth in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyl-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in the field of medicinal chemistry. However, the compound also has some limitations. It is not very soluble in water, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of the compound is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
There are several potential future directions for research on N-methyl-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide. One area of focus could be on further elucidating the mechanism of action of the compound. This could involve studying its effects on specific enzymes and proteins, as well as investigating its interactions with other compounds. Another area of focus could be on developing new analogs of the compound with improved solubility and/or potency. Finally, the compound could be studied further in animal models of disease to determine its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-methyl-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide involves the reaction of 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid with N-methylpropan-2-amine. The reaction is typically carried out in the presence of a catalyst such as triethylamine and a solvent such as ethanol. The resulting product is then purified using techniques such as recrystallization or chromatography.
Aplicaciones Científicas De Investigación
N-methyl-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. The compound has been tested in vitro and in vivo for its potential use in the treatment of various diseases, including cancer, HIV, and inflammation.
Propiedades
IUPAC Name |
N-methyl-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-5-6(3-4-7(13)10-2)8(14)12-9(15)11-5/h3-4H2,1-2H3,(H,10,13)(H2,11,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCDALBKXWZOAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CCC(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[cyclopentyl(methyl)amino]-N-[4-(difluoromethylsulfanyl)phenyl]acetamide](/img/structure/B7681581.png)
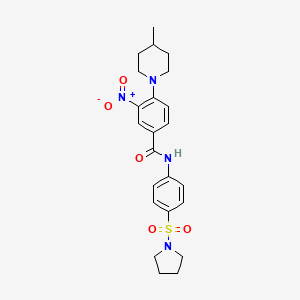
![3-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-(2-methylpropyl)-1,2,4-oxadiazole](/img/structure/B7681617.png)
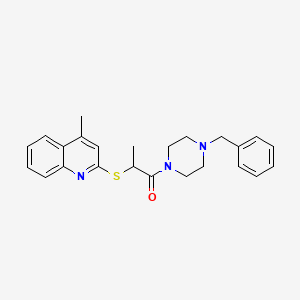
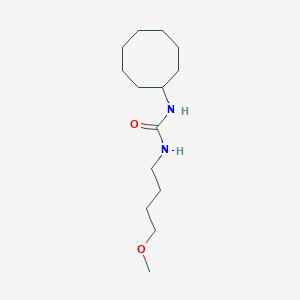
![2-(1,2-benzoxazol-3-yl)-N-[(3-chloro-4-fluorophenyl)methyl]acetamide](/img/structure/B7681636.png)
![2-(5-tert-butyl-2-methylphenyl)sulfonyl-N-[(3-fluoro-4-methylphenyl)methyl]acetamide](/img/structure/B7681637.png)

![2-(5-chloro-2-methoxyphenyl)-N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]acetamide](/img/structure/B7681641.png)
![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)butyl]-2-(tetrazol-1-yl)acetamide](/img/structure/B7681642.png)
![4-[2-[1-(3-Propyl-1,2,4-oxadiazol-5-yl)ethyl]tetrazol-5-yl]benzamide](/img/structure/B7681645.png)
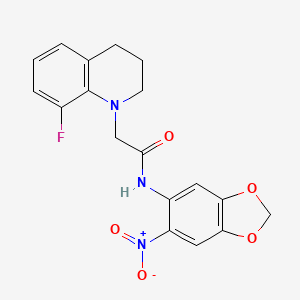
![1-[3-Nitro-4-[3-(pyrrolidin-1-ylmethyl)anilino]phenyl]ethanone](/img/structure/B7681663.png)
![N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide](/img/structure/B7681671.png)